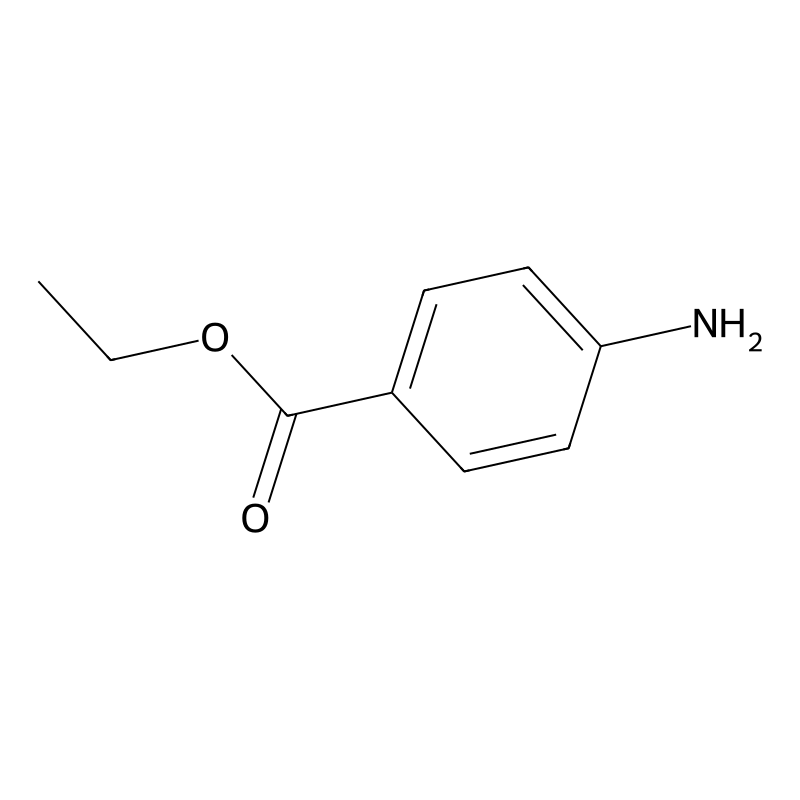

Benzocaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids.

Soluble in acid

In water, 1,310 mg/L at 25 °C

Synonyms

Canonical SMILES

Local Anesthetic for Animal Studies

Benzocaine's ability to numb tissues locally makes it a valuable tool in animal research. Researchers can apply it to specific areas of an animal's body to reduce pain or discomfort during procedures. This allows for more humane treatment of animals while researchers gather necessary data.

For instance, a study published in the journal Laboratory Animals investigated the use of benzocaine as a topical anesthetic for mice undergoing tail vein injections []. The study found that benzocaine effectively reduced pain responses in the mice.

Benzocaine is an organic compound classified as a local anesthetic. Its chemical formula is , and it is the ethyl ester of para-aminobenzoic acid. Benzocaine appears as a white, crystalline powder and is practically insoluble in water but soluble in organic solvents like ethanol and chloroform. It is commonly used in various topical formulations for its analgesic properties, particularly in dental and medical applications to alleviate pain and discomfort.

- Ester Hydrolysis: Benzocaine can be hydrolyzed to yield para-aminobenzoic acid, which can further react to form other derivatives such as acetylbenzocaine .

- Reduction Reactions: It can be synthesized through the reduction of ethyl para-nitrobenzoate, typically using hydrogen in the presence of a catalyst .

- Paal–Knorr Reaction: Benzocaine serves as a precursor for various nitrogenous derivatives through electrophilic and nucleophilic reactions, which can lead to compounds with potential biological activities .

Benzocaine exhibits significant biological activity primarily as a local anesthetic. It acts by blocking voltage-gated sodium channels in nerve cells, which prevents the propagation of nerve impulses responsible for pain sensation . Additionally, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties due to its ability to inhibit enzymes such as acetylcholine esterase and cyclooxygenase .

Adverse Effects

While effective, benzocaine can cause allergic reactions, including contact dermatitis and rare cases of anaphylaxis. A serious side effect associated with its use is methemoglobinemia, particularly in children under two years old when used at higher concentrations .

Benzocaine can be synthesized through various methods:

- Fischer Esterification: This method involves the reaction of para-aminobenzoic acid with ethanol in the presence of an acid catalyst to form benzocaine .

- Reduction of Nitro Compounds: Another common synthesis route is the reduction of ethyl para-nitrobenzoate using hydrogen gas and a suitable catalyst .

- Electrophilic Substitution: Benzocaine can also participate in electrophilic substitution reactions to form derivatives that may enhance its biological activity .

Benzocaine is widely utilized in several applications:

- Topical Analgesics: Commonly found in over-the-counter products for pain relief in conditions like sore throat, sunburn, and minor cuts.

- Dental Procedures: Used as a local anesthetic during dental procedures to numb the area being treated.

- Cosmetic Products: Sometimes included in formulations for skin care products due to its numbing effect.

- Pharmaceuticals: Acts as an active ingredient in various medications aimed at alleviating discomfort associated with oral mucosal injuries .

Benzocaine interacts with various proteins and enzymes:

- It binds to serum albumin and alpha-1-acid glycoprotein, influencing its pharmacokinetics and distribution within the body .

- Studies have indicated that benzocaine may enhance histamine release, contributing to its analgesic effects while potentially causing allergic reactions .

Several compounds share structural or functional similarities with benzocaine:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Lidocaine | Amide derivative | Local anesthetic | Faster onset of action |

| Procaine | Ester derivative | Local anesthetic | Shorter duration of action |

| Tetracaine | Ester derivative | Local anesthetic | Longer duration and potency |

| Pramoxine | Ether derivative | Topical analgesic | Less irritating on mucous membranes |

Benzocaine's uniqueness lies in its simple structure as an ester compared to other local anesthetics that may have more complex amide or ether structures. Its use as a topical agent without systemic absorption makes it particularly valuable for localized pain relief.

The retrosynthetic analysis of benzocaine reveals a strategic disconnection approach that guides the design of efficient synthetic routes [1]. The molecular structure of benzocaine contains two key functional groups that define the retrosynthetic strategy: the aromatic amine and the ethyl ester functionality. Through retrosynthetic disconnection, the ethyl ester can be unveiled through a Fischer esterification reaction, revealing the corresponding carboxylic acid precursor. The aromatic amine functionality can be traced back to a nitro group reduction, providing a strategic pathway for aromatic functionalization [1].

The primary retrosynthetic disconnection reveals that benzocaine can be synthesized from ethyl para-nitrobenzoate through a reduction reaction. This intermediate can be further disconnected to para-nitrobenzoic acid and ethanol through an esterification reaction. The para-nitrobenzoic acid can be obtained from para-nitrotoluene through oxidation, while para-nitrotoluene is accessible from toluene through electrophilic aromatic nitration [1] [2].

The retrosynthetic analysis demonstrates that the key strategic decisions involve the timing of functional group installation and the selection of appropriate protecting group strategies. The nitro group serves as a masked amine functionality, allowing for selective aromatic substitution reactions without interference from the basic amine nitrogen. This approach enables the construction of the target molecule through a logical sequence of transformations that maximize efficiency and minimize synthetic complexity [1] [2].

Synthesis Pathways from Toluene

Nitration and Oxidation Steps

The synthesis of benzocaine from toluene begins with the nitration reaction, which introduces the nitro group in a regioselective manner. The nitration of toluene is accomplished using a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as mixed acid conditions [1] [3]. The reaction proceeds through the formation of the nitronium ion electrophile, which attacks the aromatic ring at positions ortho and para to the methyl substituent [3] [4].

The nitration reaction yields a mixture of regioisomers, with the para-nitrotoluene isomer being the desired product for benzocaine synthesis. Experimental data shows that under standard mixed acid conditions at temperatures between 0-50°C, the product distribution typically consists of 58-63% ortho-nitrotoluene, 37-40% para-nitrotoluene, and 2-5% meta-nitrotoluene [4] [5]. The ortho to para ratio ranges from 1.5 to 1.6 under these conditions, reflecting the inherent regioselectivity of the toluene nitration reaction [4] [5].

The oxidation of para-nitrotoluene to para-nitrobenzoic acid represents a critical transformation in the synthetic sequence. Potassium permanganate serves as the most commonly employed oxidizing agent for this transformation, operating under alkaline conditions at temperatures between 80-100°C [6] [7]. The reaction mechanism involves the formation of benzylic radicals through hydrogen abstraction, followed by successive oxidation steps that convert the methyl group to a carboxylic acid functionality [6] [7].

Alternative oxidation methods include the use of potassium dichromate under acidic conditions and catalytic oxidation using molecular oxygen. The permanganate oxidation typically provides yields of 70-80% with high selectivity for the carboxylic acid product [7] [8]. The reaction conditions must be carefully controlled to prevent over-oxidation and to ensure complete conversion of the starting material.

Fischer Esterification Mechanisms

The Fischer esterification of para-nitrobenzoic acid with ethanol represents a fundamental transformation in the benzocaine synthesis pathway. This acid-catalyzed reaction proceeds through a well-established mechanism involving multiple protonation and nucleophilic attack steps [9] [10]. The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, typically concentrated sulfuric acid, which activates the carboxylic acid toward nucleophilic attack [10].

The mechanistic pathway involves the nucleophilic attack of ethanol on the protonated carbonyl carbon, forming a tetrahedral intermediate. This intermediate undergoes proton transfer reactions and subsequent elimination of water to yield the desired ethyl ester product [10]. The reaction is equilibrium-controlled, requiring either excess alcohol or removal of water to drive the reaction toward product formation [9] [10].

Experimental conditions for the Fischer esterification typically involve heating the reaction mixture under reflux conditions for 3-6 hours at temperatures between 80-120°C [11] [12]. The use of concentrated sulfuric acid as catalyst provides optimal results, with yields ranging from 75-85% for the ethyl para-nitrobenzoate product [11] [12]. Alternative catalysts such as dry hydrogen chloride gas or para-toluenesulfonic acid can also be employed, though with varying degrees of efficiency [12] [13].

The final step in the synthesis involves the reduction of the nitro group to yield benzocaine. This transformation is typically accomplished through catalytic hydrogenation using palladium on carbon or through chemical reduction using iron and hydrochloric acid [11] [14]. The reduction proceeds with high selectivity, providing benzocaine in yields of 85-95% after purification [11] [14].

Alternative Routes from para-Xylene

The synthesis of benzocaine from para-xylene represents an alternative industrial route that offers certain advantages in terms of starting material availability and cost considerations. Para-xylene, a major petrochemical feedstock, can be converted to benzocaine through a similar synthetic sequence involving nitration, selective oxidation, esterification, and reduction steps [1].

The nitration of para-xylene proceeds through electrophilic aromatic substitution, yielding para-nitro-para-xylene as the primary product. The regioselectivity in this reaction is governed by the directing effects of the two methyl substituents, which activate the aromatic ring toward electrophilic attack [1]. The reaction conditions are similar to those employed for toluene nitration, utilizing mixed acid systems at controlled temperatures to ensure selective mono-nitration.

The oxidation of para-nitro-para-xylene to para-nitrobenzoic acid requires selective oxidation of only one of the two methyl groups present in the molecule. This transformation can be achieved using controlled oxidation conditions with potassium permanganate under alkaline conditions. The selectivity of this oxidation depends on careful control of reaction parameters, including temperature, concentration, and reaction time [8].

The subsequent esterification and reduction steps follow the same mechanistic pathways as described for the toluene-derived route. However, the overall yield for the para-xylene route tends to be lower due to the additional selectivity challenges associated with the oxidation step. Typical overall yields for this route range from 55-65%, compared to 60-70% for the toluene-based synthesis [1].

Industrial implementation of the para-xylene route is often determined by economic factors, including the relative costs of para-xylene versus toluene, as well as the availability of these starting materials in specific geographic regions. The choice between these two routes frequently depends on the integration with existing petrochemical infrastructure and the specific requirements of the manufacturing facility.

Regioselectivity Challenges in Nitration Reactions

The regioselectivity of aromatic nitration reactions presents significant challenges in the industrial synthesis of benzocaine precursors. The electrophilic aromatic substitution mechanism governing nitration reactions is influenced by multiple factors, including the nature of the aromatic substrate, the reaction conditions, and the specific nitrating agent employed [15] [3] [16].

The nitration of toluene exhibits inherent regioselectivity challenges due to the ortho and para-directing nature of the methyl substituent. The methyl group activates both the ortho and para positions through hyperconjugation and inductive effects, leading to the formation of multiple regioisomeric products [15] [3]. The observed regioselectivity is influenced by both electronic and steric factors, with the para position being sterically less hindered than the ortho positions.

Experimental studies have demonstrated that the choice of nitrating system significantly affects the regioselectivity outcome. The use of nitronium tetrafluoroborate in dichloromethane provides different selectivity patterns compared to traditional mixed acid conditions [4]. Under these conditions, the ortho to para ratio decreases to approximately 1.4, indicating enhanced para-selectivity [4]. The reduced ortho/para ratio in non-polar solvents is attributed to decreased solvation effects and altered transition state stabilization.

Temperature effects play a crucial role in determining the regioselectivity of nitration reactions. Lower reaction temperatures generally favor kinetic control, leading to higher selectivity for the more reactive ortho position. Conversely, higher temperatures promote thermodynamic control, resulting in increased formation of the para isomer due to its greater thermodynamic stability [16] [17].

The mechanism of regioselectivity control involves the formation of π-complex intermediates between the aromatic substrate and the nitronium ion electrophile. The stability of these intermediates determines the ultimate product distribution, with the most stable intermediates leading to the major products [16] [5]. Computational studies have shown that the σ-complex approach can provide insights into regioselectivity patterns, though experimental validation remains essential for accurate predictions.

Industrial strategies for addressing regioselectivity challenges include the development of improved nitrating agents and the optimization of reaction conditions. The use of solid acid catalysts and alternative nitrating systems can provide enhanced selectivity while maintaining acceptable reaction rates and yields [18] [17]. Additionally, the implementation of continuous flow processes allows for precise control of reaction parameters, leading to improved regioselectivity outcomes.

Industrial-Scale Purification and Isomer Separation

The purification and separation of benzocaine and its synthetic intermediates represents a critical aspect of industrial production, requiring sophisticated techniques to achieve pharmaceutical-grade purity standards. The separation of nitrotoluene isomers formed during the nitration step presents particular challenges due to the similar physical properties of the ortho and para isomers [19] [20].

Fractional distillation serves as the primary method for separating nitrotoluene isomers on an industrial scale. The boiling points of ortho-nitrotoluene (222°C) and para-nitrotoluene (238°C) provide sufficient separation for efficient fractional distillation [21] [20]. The process typically involves multiple distillation stages with careful temperature control to achieve the desired purity levels of 90-95% for the para isomer [20].

The separation process is complicated by the presence of meta-nitrotoluene, which has a boiling point of 232°C, intermediate between the ortho and para isomers. Advanced distillation techniques, including the use of high-efficiency packing materials and precise temperature control, are required to achieve effective separation of all three isomers [21] [20]. Industrial implementations often employ spinning band distillation columns or other high-efficiency separation techniques to maximize throughput while maintaining product quality.

Crystallization techniques provide an alternative approach for isomer separation, particularly for the para-nitrotoluene isomer. The para isomer can be selectively crystallized from the reaction mixture through controlled cooling, taking advantage of its higher melting point compared to the ortho isomer [20]. This approach requires careful optimization of cooling rates and solvent systems to achieve maximum selectivity and yield.

The purification of benzocaine itself involves multiple crystallization steps to achieve pharmaceutical-grade purity. Recrystallization from ethanol-water mixtures provides effective purification, with typical purity levels of 98-99.5% being achievable through optimized crystallization protocols [22] [23]. The process involves dissolving the crude benzocaine in hot ethanol, followed by the controlled addition of water to induce crystallization [22].

Polymorphic control represents an important consideration in benzocaine purification, as the compound exists in multiple crystalline forms with different properties. Form II represents the most thermodynamically stable polymorph under ambient conditions and is typically the desired form for pharmaceutical applications [22] [24]. The crystallization conditions, including solvent choice, temperature, and cooling rate, must be carefully controlled to ensure the formation of the correct polymorphic form [22] [24].

Advanced purification techniques employed in industrial settings include column chromatography for small-scale purification and preparative high-performance liquid chromatography for high-purity applications. These techniques are typically reserved for specialized applications due to their higher cost and lower throughput compared to crystallization methods [25].

Quality control measures for industrial benzocaine production include comprehensive analytical testing using techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. These analytical methods ensure that the final product meets stringent pharmaceutical specifications for purity, polymorphic form, and absence of process-related impurities [25] [23].

The implementation of continuous crystallization processes represents an emerging trend in industrial benzocaine production, offering advantages in terms of process control, product quality, and manufacturing efficiency. These systems provide precise control over crystallization parameters, leading to improved batch-to-batch consistency and reduced production costs [25].

| Synthesis Pathway | Number of Steps | Key Reagents | Typical Yield (%) | Industrial Applicability |

|---|---|---|---|---|

| Toluene → para-Nitrotoluene → para-Nitrobenzoic Acid → Ethyl para-Nitrobenzoate → Benzocaine | 4 | HNO₃/H₂SO₄, KMnO₄, EtOH/H₂SO₄, Fe/HCl | 60-70 | High |

| para-Xylene → para-Nitro-para-xylene → para-Nitrobenzoic Acid → Ethyl para-Nitrobenzoate → Benzocaine | 4 | HNO₃/H₂SO₄, KMnO₄, EtOH/H₂SO₄, Fe/HCl | 55-65 | Moderate |

| para-Aminobenzoic Acid → Direct Esterification → Benzocaine | 1 | EtOH/H₂SO₄ | 85-95 | Limited by PABA availability |

| Nitrating System | Temperature (°C) | ortho-Nitrotoluene (%) | para-Nitrotoluene (%) | meta-Nitrotoluene (%) | ortho/para Ratio |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ (Mixed Acid) | 0-50 | 58-63 | 37-40 | 2-5 | 1.5-1.6 |

| NO₂⁺BF₄⁻/CH₂Cl₂ | 25 | 57 | 41 | 2 | 1.4 |

| HNO₃/Ac₂O | 0-25 | 60-65 | 32-37 | 3-5 | 1.7-2.0 |

| Tetrabutylammonium Nitrate/TFAA | 0-25 | 55-60 | 38-42 | 2-3 | 1.4-1.6 |

| Substrate | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| para-Nitrobenzoic Acid | Ethanol | H₂SO₄ (conc.) | 80-120 | 3-6 | 75-85 | Good yield, standard conditions |

| para-Nitrobenzoic Acid | Ethanol | HCl (dry) | 100-150 | 6-10 | 70-80 | Anhydrous conditions |

| para-Aminobenzoic Acid | Ethanol | H₂SO₄ (conc.) | 60-80 | 2-4 | 85-95 | High yield, mild conditions |

| para-Aminobenzoic Acid | Ethanol | p-Toluenesulfonic acid | 70-90 | 3-5 | 80-90 | Solid acid catalyst |

| Oxidizing Agent | Conditions | Yield (%) | Selectivity | Environmental Impact | Industrial Use |

|---|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline, 80-100°C | 70-80 | High | Moderate | Common |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic, 120-150°C | 65-75 | Moderate | High | Limited |

| Chromium Trioxide (CrO₃) | Acidic, 100-120°C | 60-70 | Moderate | High | Limited |

| Oxygen/Catalyst | High pressure, 150-200°C | 80-90 | Very High | Low | Preferred |

| Method | Application | Purity Achieved (%) | Scalability | Cost | Typical Solvents |

|---|---|---|---|---|---|

| Fractional Distillation | Nitrotoluene isomer separation | 90-95 | High | Moderate | None (neat distillation) |

| Recrystallization | Final benzocaine purification | 98-99.5 | High | Low | Ethanol, water |

| Column Chromatography | Small-scale purification | 99+ | Low | High | Various organic solvents |

| Crystallization from Mixed Solvent | Polymorph control | 95-98 | High | Moderate | Ethanol/water mixtures |

| Polymorph | Space Group | Z | Melting Point (°C) | Density (g/cm³) | Stability | Preparation Method |

|---|---|---|---|---|---|---|

| Form I | P2₁/c | 4 | 88-90 | 1.17 | Stable at RT | Recrystallization from ethanol |

| Form II | P2₁2₁2₁ | 4 | 88-90 | 1.18 | Most stable form | Commercial form |

| Form III | P2₁ | 8 | 88-90 | 1.16 | Metastable | Low temperature crystallization |

| Form IV | P2₁/c | 4 | N/A (pressure-induced) | 1.20 | High pressure only | High pressure (>0.45 GPa) |

Benzocaine (ethyl 4-aminobenzoate) exhibits a planar aromatic structure with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1] [2]. The molecule consists of a para-substituted benzene ring with an amino group at the 4-position and an ethyl ester group attached to the carboxyl carbon [1] [3].

The molecular geometry of benzocaine is characterized by a quinonoid character in the benzoic moiety, as observed in other local anesthetics [3]. The alkyl chain attached to the benzene ring adopts a trans-trans conformation, which contributes to the molecule's overall structural stability [3]. The benzene ring maintains sp² hybridization for all carbon atoms, resulting in a planar aromatic system with delocalized π electrons [4] [5].

The electronic configuration of benzocaine reveals significant conjugation between the amino group and the aromatic ring system. The amino group acts as an electron-donating substituent through resonance, while the ester group serves as an electron-withdrawing group, creating a push-pull electronic system that influences the molecule's reactivity and physicochemical properties [6] [7]. This electronic arrangement contributes to the molecule's lipophilic nature and its ability to interact with biological membranes [8] [9].

Solubility Profiles in Different Solvent Systems

The solubility characteristics of benzocaine vary significantly across different solvent systems, reflecting its amphiphilic nature. In aqueous media, benzocaine demonstrates poor solubility with a water solubility of approximately 0.52 mg/mL (0.04 g/100g solvent) [10] [11]. This limited water solubility is attributed to the hydrophobic nature of the aromatic ring and ethyl ester group, which dominate the molecular structure [12] [13].

| Solvent System | Solubility (mg/mL) | Solubility (g/100g solvent) | Notes |

|---|---|---|---|

| Water | 0.52 | 0.04 | Poor solubility |

| Ethanol | 33 | 0.5-0.67 | Good solubility |

| Chloroform | High | High | Excellent solubility |

| Diethyl ether | High | High | Excellent solubility |

| DMSO | 33 | ~20 | Good solubility |

| Acetone | High | 71 | Highest reported solubility |

| Methanol | High | High | Good solubility |

In organic solvents, benzocaine exhibits substantially higher solubility. The compound is readily soluble in ethanol (33 mg/mL), chloroform, and diethyl ether [10] [11]. Among organic solvents, acetone demonstrates the highest solubility at 71 g/100g solvent, indicating strong solvent-solute interactions [14]. The enhanced solubility in organic solvents is consistent with benzocaine's lipophilic character and its ability to form favorable intermolecular interactions with non-polar and moderately polar solvents [15] [8].

Temperature significantly influences benzocaine solubility across all solvent systems. As with most organic compounds, increased temperature enhances solubility due to increased molecular motion and disruption of intermolecular forces [12] [14]. pH effects are also notable, particularly in aqueous systems where the ionization state of the amino group affects solubility behavior [13] [16].

Crystallographic Behavior and Polymorphism

Benzocaine exhibits extensive polymorphism with four distinct crystalline forms identified through X-ray crystallography [17] [18]. Each polymorph demonstrates unique crystallographic parameters and stability characteristics under different conditions.

| Polymorph | Space Group | Crystal System | Z | Unit Cell Parameters | Stability Conditions |

|---|---|---|---|---|---|

| Form I | P2₁/c | Monoclinic | 4 | a≈12.5Å, b≈5.1Å, c≈15.8Å, β≈113° | Stable at ambient conditions |

| Form II | P2₁2₁2₁ | Orthorhombic | 4 | a=5.302Å, b=8.217Å, c=20.87Å | Most stable at room temperature |

| Form III | P2₁ | Monoclinic | 8 | a≈10.8Å, b≈5.1Å, c≈21.5Å, β≈95° | Low temperature favored |

| Form IV | P2₁/c | Monoclinic | 4 | a≈12.0Å, b≈5.0Å, c≈15.5Å, β≈112° | High pressure only |

Form II represents the most thermodynamically stable polymorph under ambient conditions, with the highest melting point among the three commonly observed forms [17] [18]. The transformation from Form I to Form II occurs gradually upon heating, with transition temperatures around 317-340 K [17]. Form III appears predominantly at low temperatures and can be obtained through cryogenic grinding processes [18] [19].

The crystallographic structures of all polymorphs are stabilized by intermolecular hydrogen bonding networks. N-H···O hydrogen bonds with distances of approximately 2.97 Å play a crucial role in crystal packing [3] [20]. These hydrogen bonds form ribbon-like structures that propagate along the crystallographic a-axis, consisting of two symmetry-related halves [20] [21]. The different polymorphs exhibit variations in how these molecular ribbons are arranged and how they interact with neighboring ribbons [22] [23].

Form IV, discovered under high-pressure conditions (≥0.45 GPa), demonstrates a unique packing arrangement where the N-H···N hydrogen bonds between parallel ribbons are eliminated, and the ribbons are positioned at approximately 80° angles [24] [23]. This high-pressure polymorph is unstable at ambient conditions and transforms back to Form I or II upon pressure release [24].

pKa Analysis and pH-Dependent Ionization

Benzocaine exhibits weak basic properties with a pKa value of 2.51 at 25°C [11] [25]. This relatively low pKa indicates that the amino group has limited basicity compared to other local anesthetics, which typically possess pKa values in the range of 7.5-9.0 [16] [26]. The low pKa of benzocaine is attributed to the electron-withdrawing effect of the para-positioned ester group, which reduces the electron density on the amino nitrogen through resonance and inductive effects [27] [16].

The ionization behavior of benzocaine follows the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

At physiological pH (7.4), benzocaine exists predominantly in its non-ionized form (>99.9%), since the ambient pH is significantly higher than the pKa value [28] [16]. This ionization state is crucial for the molecule's pharmacological activity, as local anesthetics must be present in both ionized and non-ionized forms to effectively block sodium channels [16] [29].

The pH-dependent ionization significantly influences benzocaine's solubility and membrane permeability. At acidic pH values below the pKa, a greater proportion of the molecule exists in the protonated (cationic) form, which exhibits enhanced water solubility but reduced lipophilicity [30] [16]. Conversely, at pH values above the pKa, the molecule remains predominantly in its neutral form, maintaining its lipophilic character and membrane-penetrating ability [13] [8].

Partition Coefficients and Membrane Permeability

The lipophilicity of benzocaine is quantified by its octanol-water partition coefficient (LogP) of 1.86 [11] [25]. This moderate lipophilicity indicates that benzocaine has a balanced hydrophilic-lipophilic character, which is essential for its pharmaceutical efficacy as a topical anesthetic [8] [9]. The partition coefficient reflects the molecule's ability to distribute between aqueous and lipid phases, directly correlating with its membrane permeability and bioavailability [31] [32].

Thermodynamic studies of benzocaine partitioning across various solvent systems reveal important insights into its membrane interactions [8]. In octanol-buffer systems, the partition coefficients are approximately three-fold higher in dimyristoyl phosphatidylcholine (DMPC) liposomes compared to simple octanol-water systems in the 30-40°C temperature range [8]. This enhanced partitioning into biological membrane models suggests favorable interactions with phospholipid bilayers.

| Solvent System | LogP | Temperature Range | Thermodynamic Profile |

|---|---|---|---|

| Octanol-Water | 1.86 | 25°C | Reference system |

| Isopropyl myristate-Water | >2.0 | 30-40°C | Negative enthalpy |

| DMPC Liposomes | ~2.3 | 30-40°C | Negative enthalpy |

| DPPC Liposomes | ~2.1 | 30-40°C | Positive enthalpy |

The enthalpy of transfer from aqueous media to organic phases varies depending on the receiving phase. Transfer to octanol and isopropyl myristate shows negative enthalpy values, indicating favorable energetic interactions [8]. However, transfer to cyclohexane exhibits positive enthalpy, suggesting that benzocaine's moderate polarity requires some polar component in the organic phase for optimal partitioning [8].

Membrane permeability studies using the Parallel Artificial Membrane Permeability Assay (PAMPA) demonstrate that benzocaine exhibits high permeability through artificial biological membranes [18] [33]. The permeability is enhanced when benzocaine is formulated with appropriate carrier systems, such as amine-grafted mesoporous carbons, which can achieve permeability rates of up to 62% through artificial membranes [33]. This high permeability is attributed to benzocaine's optimal balance of lipophilicity and molecular size, allowing efficient passive diffusion across biological barriers [34] [29].

Purity

Physical Description

Color/Form

Needles from wate

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.86 (LogP)

log Kow = 1.86

1.86

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 44 of 46 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of oropharyngeal pain

Therapeutic Uses

Indicated to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures (including oral surgery), endoscopy, or intubation: benzocaine (gel, topical aerosol, and topical solution). /Included in US product labeling/

Indicated to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy or instrumentation, or other procedures involving the: esophagus: benzocaine (gel and topical solution)); larynx: benzocaine (gel and topical solution); mouth, In dental procedures and oral surgery: benzocaine (gel, topical aerosol, and topical solution); nasal cavity: benzocaine (gel); pharynx or throat: benzocaine (gel, topical aerosol, and topical solution); rectum: benzocaine (gel); respiratory tract or trachea: benzocaine (gel, topical aerosol, and topical solution); urinary tract: benzocaine (gel); and vagina: benzocaine (gel).

Anesthetic (local).

(VET): Local (usually surface) anesthetic.

Pharmacology

Benzocaine is an ester of paraaminobenzoic acid, lacking the terminal diethylamino group of procaine, with anesthetic activity. Benzocaine binds to the sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited, thereby blocking the initiation and conduction of nerve impulses.

MeSH Pharmacological Classification

ATC Code

C05 - Vasoprotectives

C05A - Agents for treatment of hemorrhoids and anal fissures for topical use

C05AD - Local anesthetics

C05AD03 - Benzocaine

D - Dermatologicals

D04 - Antipruritics, incl. antihistamines, anesthetics, etc.

D04A - Antipruritics, incl. antihistamines, anesthetics, etc.

D04AB - Anesthetics for topical use

D04AB04 - Benzocaine

N - Nervous system

N01 - Anesthetics

N01B - Anesthetics, local

N01BA - Esters of aminobenzoic acid

N01BA05 - Benzocaine

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AD - Anesthetics, local

R02AD01 - Benzocaine

Mechanism of Action

Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

Pictograms

Irritant

Other CAS

9011-18-1

Absorption Distribution and Excretion

Metabolism Metabolites

The effect of dose and enzymatic inhibition on the percutaneous absorption and metabolism of benzocaine was studied in vitro in the hairless guinea pig. At the dose level of 2 ug/sq cm, benzocaine was rapidly absorbed and extensively metabolized (80%) by acetyltransferase. As the applied dose of benzocaine was increased to 40 and 200 ug/sq cm, N-acetylation of benzocaine decreased to 44 and 34%, respectively, suggesting saturation of the acetyltransferase system. Total 14(C) absorption after benzocaine application was not significantly different between control and enzyme-inhibited skin and therefore does not appear to be affected by the extent of benzocaine metabolism during percutaneous penetration. Skin provides a significant first-pass metabolic effect for therapeutic doses of percutaneously absorbed benzocaine, and the primary metabolite formed, acetylbenzocaine, is biologically active.

Hepatic (to a lesser extent) and plasma via hydrolysis by cholinesterase. Excretion trhough urine (as metabolites) (L1861)

Wikipedia

Hexanitrobenzene

Lithiophosphate

Iolite

Drug Warnings

Use of otic anesthetics may mask symptoms of a fulminating middle ear infection (acute otitis media). Otic solutions containing benzocaine should not be used in the presence of a perforated tympanic membrane.

When applied topically as recommended, benzocaine is relatively nontoxic, however, sensitization may occur.

When used as a male genital desensitizer, benzocaine generally does not adversely affect orgasm in female sexual partners and does not appear to anesthetize the clitoris or vagina.

For more Drug Warnings (Complete) data for BENZOCAINE (9 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Other (requires additional information)

Benzoic acid, 4-amino-, ethyl ester: ACTIVE

Dextran, hydrogen sulfate, sodium salt: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Method: AOAC 968.42; Procedure: spectrophotometric method; Analyte: benzocaine; Matrix: drugs; Detection Level: not provided. Applicable in presence of glycerol and propylene glycol bases.[

Storage Conditions

Benzocaine topical aersols and solutions should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided. Because the contents of benzocaine aerosols are under pressure, the aerosol container should not be punctured, used or stored near heat or an open flame, exposed to temperatures greater than 49 °C, or placed into a fire or incinerator for disposal.

Stability Shelf Life

Dates

Effect of pre-cooling agent on intensity of pricking pain at intraoral injection site in adults: An experimental study

Munazza Aziz, Shahbaz Ahmed, Fazal-Ur-Rehman Qazi, Farah Naz, Marina Shah, Prena MoorpaniPMID: 34091618 DOI: 10.47391/JPMA.1127

Abstract

To determine the effect of pre-cooling agent on the intensity of pricking pain at the intraoral injection site in adult patients.The in-vivo interventional study was conducted at the Department of Operative Dentistry, Dr. Ishrat-ul-Ebad Khan Institute of Oral Health Sciences, Dow University of Health Sciences, Karachi, from September 2018 to August 2019, and comprised adult patients of either gender. The pricking pain perception during needle administration was assessed using split-mouth technique. Topical anaesthesia benzocaine gel was applied on the left side, which was treated as controls, for 1 min, while on the right side, which was treated as the experimental side, refrigerated cartridge was placed for 2 min. Infiltration anaesthesia was then administered on both sides. Pain perception ratings were measured through visual analogue scale. After profound anaesthesia was achieved, restorative treatment was performed under rubber dam isolation. Data was analysed using SPSS 24.

Of the 152 subjects, 77(50.65%) were females and 75(49.34%) were males. The overall mean age was 35.97±8.669 years (range: 21-50 years). The effect of refrigerated cartridge was significant on the intensity of pricking pain at the intraoral injection site in patients aged 41-50 years, and in female patients aged 21-30 years (p<0.05), whereas its effect was non-significant in males aged 21-30 years and patients aged 31-40 years (p>0.05).

Pre-cooling agent was found to be effective in decreasing pricking pain felt by patients.

Benzocaine-related methaemoglobinemia after transoesophageal echocardiography: a rare, life-threatening complication

John Wagner, Nicole Cornet, Alan GoldbergPMID: 33893130 DOI: 10.1136/bcr-2021-241887

Abstract

Methaemoglobinemia is an uncommon but potentially life-threatening complication of topical benzocaine use that requires prompt identification in patients who undergo transoesophageal echocardiography (TEE). In this case, a 21-year-old patient who had sustained a stroke with residual right-sided weakness a few days prior to presentation underwent TEE to evaluate for intracardiac shunt. She required intubation as part of her poststroke care with some instrumentation to the posterior oropharynx. Shortly after TEE, the patient experienced sudden onset respiratory distress and hypoxia that did not improve with supplemental oxygen. Chest X-ray did not reveal any acute cardiopulmonary process. Arterial blood gas co-oximetry panel with methaemoglobin level confirmed the diagnosis of methaemoglobinemia. The patient promptly received methylene blue, recovered quickly and did not have any additional episodes of hypoxia.Electroanalytical profiling of cocaine samples by means of an electropolymerized molecularly imprinted polymer using benzocaine as the template molecule

Renata A Grothe, Alnilan Lobato, Bassim Mounssef, Nikola Tasić, Ataualpa A C Braga, Adriano O Maldaner, Leigh Aldous, Thiago R L C Paixão, Luís Moreira GonçalvesPMID: 33470260 DOI: 10.1039/d0an02274h

Abstract

The analysis of 'cutting' or additive agents in cocaine, like benzocaine (BZC), allows police analysts to identify each component of the sample, thus obtaining information like the drugs' provenience. This kind of drug profiling is of great value in tackling drug trafficking. Electropolymerized molecularly imprinted polymers (e-MIPs) on portable screen-printed carbon electrodes (SPCEs) were developed in this study for BZC determination. The MIPs' electropolymerization was performed on a carbon surface using the anaesthetic BZC as the template molecule and 3-amino-4-hydroxybenzoic acid (3,4-AHBA) as the functional monomer. The build-up of this biomimetic sensor was carefully characterized by cyclic voltammetry (CV) and optimized. Cyclic voltammetric investigation demonstrated that BZC oxidation had a complex and pH-dependent mechanism, but at pH 7.4 a single, well-defined oxidation feature was observed. The BZC-MIP interactions were studied by computer-aided theoretical modeling by means of density functional theory (DFT) calculations. The electroanalytical methodology was effectively applied to artificial urine samples; BZC molecular recognition was achieved with a low limit of detection (LOD) of 2.9 nmol Lemploying square-wave voltammetry (SWV). The e-MIPs were then used to 'fingerprint' genuine cocaine samples, assisted by principal component analysis (PCA), at the central forensic laboratory of the Brazilian Federal Police (BFP) with a portable potentiostat. This electroanalysis provided proof-of-concept that the drugs could be voltammetrically 'fingerprinted' using e-MIPs supported by chemometric analysis.

Methemoglobin concentrations in three salmonid species following exposure to benzocaine or tricaine methanesulfonate

Janet Saunders, David J Speare, Sandra McConkeyPMID: 32974865 DOI: 10.1007/s10695-020-00878-6

Abstract

Methemoglobin is hemoglobin containing ferric iron rather than ferrous iron which renders it incapable of binding to oxygen. Blood sampling of fish is done under sedation or general anesthesia. Tricaine methanesulfonate (TMS) or benzocaine is commonly used but both can cause oxidation of hemoglobin to methemoglobin. Our objective was to determine if methemoglobin concentrations in healthy rainbow trout (Oncorhynchus mykiss), brook trout (Salvelinus fontinalis), or Atlantic salmon (Salmo salar) increase during sedation with 25 mg/L of a 10% benzocaine solution or with repeated short anesthetizations by 65 mg/L of 10% benzocaine solution or 65 mg/L of TMS. Sedation by benzocaine caused a significant increase in methemoglobin in all species over time (P < 0.05). The methemoglobin percentage in brook trout increased by 129%, rainbow trout by 42%, and Atlantic salmon by 49%. The methemoglobin in brook trout was significantly greater than the other species at multiple time points. Repeated brief anesthetizing by benzocaine and TMS caused significant methemoglobin by 60 (P < 0.05), 90 (P < 0.01), and 120 min (P < 0.001) in brook trout but no significant change in methemoglobin in rainbow trout or Atlantic salmon except at 120 min in Atlantic salmon (P < 0.05) repeatedly anesthetized with benzocaine. For example, following multiple anesthetizations with benzocaine, the methemoglobin percentage in brook trout increased by 140%, whereas the rise in methemoglobin in rainbow trout and Atlantic salmon was more modest (37% increase in Rainbow trout and 53% increase in Atlantic salmon). Following multiple anesthetizations with TMS, the methemoglobin increased by 90%, 5%, and 1% in brook trout, rainbow trout, and Atlantic salmon, respectively. Methemoglobin may increase significantly over time in fish immersed in a sedating dose of benzocaine or repeatedly anesthetized with benzocaine or TMS. The susceptibility varies with the individual and species with brook trout being more susceptible than Atlantic salmon or rainbow trout.Methaemoglobinaemia from Vagisil creme in a 50-year-old woman

Sarah Cheyney, Zachary Field, Jacqueline Kropf, Steve CarlanPMID: 33649024 DOI: 10.1136/bcr-2020-239697

Abstract

Methaemoglobinaemia is a life-threatening condition that results from increased methaemoglobin production. As methaemoglobin is unable to reversibly bind to oxygen potentially lethal hypoxia and functional anaemia can occur. Benzocaine can be used as a topical anaesthetic and can be found in many nonprescription preparations marketed for self-application. It is known to cause methaemoglobinaemia in rare cases but most reports describe the complication occurring during endoscopy procedures. Methaemoglobinaemia occurring after topical benzocaine use on the perineum of a perimenopausal woman is exceedingly rare. A 50-year-old woman with methaemoglobinaemia secondary to the perineal application of over-the counter Vagisil (benzocaine 20% and resorcinol 3%- an antiseptic and disinfectant, respectively) presented to the emergency department. She had been using Vagisil for severe, chronic vaginal itching. While methaemoglobinaemia secondary to excessive use of over-the-counter medications such as Vagisil creme is exceedingly rare, it should be included in the differential diagnosis.Evaluation of benzocaine-based anesthetic gel in anuran skins extracts: A case study using the frog Lithodytes lineatus (Anura: Leptodactylidae)

André de Lima Barros, Albertina Pimentel Lima, Maria Teresa Fachin-Espinar, Cecilia Veronica NunezPMID: 33290419 DOI: 10.1371/journal.pone.0243654

Abstract

Extracts made from the skin of dead Lithodytes lineatus frog individuals with the application of the benzocaine-based anesthetic gel, introduced into the oral cavity, were analyzed by 1H Nuclear Magnetic Resonance to investigate whether the application of this product (oral) can make studies that use extracts from the skins of these animals unfeasible. For comparison, we used skins of another species of anuran following the same death protocol. No trace of the benzocaine substance was found in the 1H-NMR spectra of the skin extracts from any of the tested anuran species. Still, using the hierarchical clustering model, it was possible to observe the formation of well-defined groups between the skin extracts of anurans and the anesthetic used to kill these animals. Our results suggest that the lethal dose of benzocaine in gel used inside the mouth of frogs may have no influence on potential results regarding the chemical composition or even bioassays using extracts made from the skin of these animals killed under this protocol since there was no detection of this substance for the analyzed samples.Synthesis, characterization, antibacterial evaluation, 2D-QSAR modeling and molecular docking studies for benzocaine derivatives

Israa Taha, Eman M Keshk, Abdel-Galil M Khalil, Ahmed FekriPMID: 32978693 DOI: 10.1007/s11030-020-10138-7

Abstract

Possible application of incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate. This synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole and thiophene scaffolds containing the benzocaine core. Facile coupling, Michael addition, condensation and nucleophilic attack reactions were used to synthesize our targets. The structural features of the synthesized scaffolds were characterized using IR,H NMR,

C NMR and mass spectroscopy. The antibacterial activities against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) were evaluated using ampicillin as a reference drug. DNA/methyl-green colorimetric assay of the DNA-binding compounds was also performed. Theoretical studies of the newly synthesized compounds based on molecular docking and QSAR study were conducted. The molecular docking studies were screened by MOE software for the more potent antibacterial agent 28b and each native ligand against four of S. aureus proteins 1jij, 2xct, 2w9s and 3t07.

Potential of mucoadhesive nanocapsules in drug release and toxicology in zebrafish

Ives Charlie-Silva, Natália Martins Feitosa, Juliana Moreira Mendonça Gomes, Daniela Chemim de Melo Hoyos, Cristiano Campos Mattioli, Silas Fernandes Eto, Dayanne Carla Fernandes, Marco Antonio de Andrade Belo, Juliana de Oliveira Silva, André Luis Branco de Barros, Jose Dias Corrêa Junior, Gustavo Batista de Menezes, Hirla Costa Silva Fukushima, Tássia Flávia Dias Castro, Ricardo Carneiro Borra, Felipe Pierezan, Nathalie Ferreira Silva de Melo, Leonardo Fernandes FracetoPMID: 32970684 DOI: 10.1371/journal.pone.0238823